molecular formula C18H30O3 B120799 2-[2-(4-Octylphenoxy)ethoxy]ethanol CAS No. 51437-90-2

2-[2-(4-Octylphenoxy)ethoxy]ethanol

Cat. No. B120799
CAS RN: 51437-90-2
M. Wt: 294.4 g/mol
InChI Key: NMTRTIUWHYPKTQ-UHFFFAOYSA-N
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Description

“2-[2-(4-Octylphenoxy)ethoxy]ethanol” is a chemical compound with the molecular formula C18H30O3 . It is related to an ethylene glycol and has a role as a protic solvent .


Synthesis Analysis

This compound is manufactured by the reaction of ethylene oxide with ethanol . It is functionally related to an ethylene glycol .


Molecular Structure Analysis

The molecule contains a total of 58 bond(s). There are 24 non-H bond(s), 6 multiple bond(s), 16 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 2 ether(s) (aliphatic), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(4-Octylphenoxy)ethoxy]ethanol” is 294.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 13 .

Scientific Research Applications

Catalytic Properties in Organic Synthesis

Dioxomolybdenum(VI) complexes, with ligands structurally similar to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, exhibit excellent catalytic properties in the oxidation of various organic compounds. These complexes are characterized by their distorted octahedral coordination geometry and demonstrate effectiveness in cyclooctene and cyclohexene oxidation (Zhu, 2018).

Role in Electrochemical Reactions

The equilibrium between certain thiadiazole derivatives and products resulting from ethanol addition, which is structurally related to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, has been studied using electrochemical methods. This research helps understand the electroreduction mechanisms of these compounds in ethanol-acetonitrile solutions (Caram, Mirífico, Vasini, 1994).

Surfactant Studies

A series of octylphenoxy surfactants, related to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, have been investigated for their effects on the diffusion of NAA (naphthylacetic acid) through tomato fruit cuticles. These studies provide insight into the interaction between surfactants and plant cuticles, revealing the relationship between surfactant concentration, ethylene oxide chain length, and NAA flux (Knoche, Bukovac, 1993).

Catalytic Activity in Dehydration Processes

Commercial aluminas, used as catalysts in ethanol dehydration, demonstrate high conversion rates and selectivity for ethylene. The catalytic activity is significantly influenced by the physical and chemical properties of the aluminas. This research is relevant as 2-[2-(4-Octylphenoxy)ethoxy]ethanol shares similar chemical characteristics with ethanol, a key component in these studies (Phung et al., 2014).

Extraction Studies

Research involving the extraction of nonylphenol polyethoxy carboxylates from sludge using hot water/ethanol solutions has been conducted. This study is pertinent as it explores the efficiency of ethanol, a component structurally related to 2-[2-(4-Octylphenoxy)ethoxy]ethanol, in extraction processes (Field, Reed, 1999).

properties

IUPAC Name

2-[2-(4-octylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRTIUWHYPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563106
Record name 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Octylphenoxy)ethoxy]ethanol

CAS RN

51437-90-2
Record name 4-Octylphenol diethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Martín-García, R Romero-González… - Journal of Agricultural …, 2023 - ACS Publications
A polyhydroxy methacrylate-based stationary reversed phase was used for the determination of coformulants in 20 plant protection products (PPPs). These samples were analyzed by …
Number of citations: 6 pubs.acs.org
FG Calvo-Flores, J Isac-García, JA Dobado - 2018 - books.google.com
An excellent, concise, and interdisciplinary overview of different classes of emerging pollutants arising, for example, from pharmaceuticals, pesticides, personal care products, and …
Number of citations: 70 books.google.com
R Kumar, GK Saini, M Jawed - … Between Microbes and the Environment for …, 2022 - Elsevier
The efficient functioning of any biological wastewater treatment system depends upon the characteristics of the influent wastewater stream and active aerobic biomass. Sewage …
Number of citations: 1 www.sciencedirect.com
HN Nassar, HN Nassar, SA Younis… - Nano and Bio‐Based …, 2019 - Wiley Online Library
The so-called emerging contaminants “ECs” or contaminants of emerging concerns “CECs” are a newly discovered group of parent, metabolites, or transformed chemicals, resulting …
Number of citations: 6 onlinelibrary.wiley.com
J Samuel, A Kumar, J Singh - 2022 - books.google.com
Relationship Between Microbes and Environment for Sustainable Ecosystem Services, Volume Two: Microbial Mitigation of Waste for Sustainable Ecosystem Services promotes …
Number of citations: 0 books.google.com
D Kumar, S Chopra - Microbes for Humankind and Application
Number of citations: 0

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